Sanguinarine sulfate

Übersicht

Beschreibung

Sanguinarine sulfate is a quaternary benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis (bloodroot), Chelidonium majus, and Macleaya cordata . This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . It has been traditionally used in herbal medicine and is now being explored for its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sanguinarine sulfate can be synthesized from protopine, an intermediate in the biosynthesis of benzophenanthridine alkaloids . The synthetic route involves the hydroxylation of protopine using NADPH as a reduction cofactor and molecular oxygen, catalyzed by a microsomal cytochrome P450-linked monooxygenase . This reaction produces dihydrosanguinarine, which is then oxidized to form sanguinarine .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Macleaya cordata . The extraction process includes column chromatography on alumina to achieve high purity levels . The compound is then converted to its sulfate form for enhanced solubility and stability .

Analyse Chemischer Reaktionen

Redox Reactions Involving the Iminium Bond

The iminium bond (C=N⁺) in sanguinarine sulfate governs its redox behavior:

Reduction

- Undergoes NADH/NADPH-dependent reduction to form dihydrosanguinarine , a less toxic metabolite .

- Demonstrated in enzymatic systems, this reaction involves hydride transfer to the iminium carbon .

Oxidation

- Dihydrosanguinarine re-oxidizes to sanguinarine under aerobic conditions, mediated by dihydrobenzophenanthridine oxidase .

- Blue light (455 nm) accelerates oxidation via singlet oxygen generation .

| Reaction Type | Conditions | Product | Biological Relevance |

|---|---|---|---|

| Reduction | NADH/NADPH, pH 7.4 | Dihydrosanguinarine | Detoxification pathway |

| Oxidation | O₂, light (455 nm) | Sanguinarine | Reactivation in alkaline environments |

pH-Dependent Structural Equilibrium

This compound exists in two pH-dependent forms:

- Iminium form (protonated) : Predominant at acidic pH, positively charged, and membrane-permeable .

- Alkanolamine form (deprotonated) : Neutral at physiological pH, forms stable complexes with biomolecules .

This equilibrium affects its reactivity:

- The iminium form participates in redox reactions and thiol adduct formation .

- The alkanolamine form intercalates DNA, disrupting replication and transcription .

DNA Binding

- Intercalation : The planar alkanolamine form inserts between DNA base pairs, stabilizing double-stranded structures .

- Binding affinity : Stronger for GC-rich sequences (ΔG = -8.2 kcal/mol) .

Consequences :

- Inhibits topoisomerase II and induces DNA damage .

- Explains antiproliferative effects in cancer cells .

Thiol Adduct Formation

- Nucleophilic attack by cysteine residues forms sanguinarine-thiol conjugates in proteins .

- Critical for inhibiting enzymes like Na⁺/K⁺-ATPase and cytochrome P450 .

Biosynthetic Modifications

Key enzymatic steps in sanguinarine biosynthesis:

Recent advances in synthetic biology enabled complete biosynthesis in engineered yeast using temperature-responsive intein systems .

Reactive Oxygen Species (ROS) Generation

- At high concentrations, sanguinarine induces ROS (e.g., O₂⁻, H₂O₂) in bacterial and mammalian cells .

- Mechanism : Disrupts mitochondrial electron transport, leading to oxidative stress .

- Impact : Causes lipid peroxidation, protein denaturation, and apoptosis .

Metabolic Stability and Detoxification

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Sanguinarine sulfate exhibits significant antimicrobial activity against various pathogens. Research indicates that it can enhance the effectiveness of aminoglycoside antibiotics, particularly against multi-drug resistant Gram-negative bacteria such as E. coli, Acinetobacter baumannii, and Klebsiella pneumoniae. In vitro studies have shown that the combination of sanguinarine with aminoglycosides leads to increased intracellular reactive oxygen species (ROS) levels, promoting the elimination of persister cells and biofilm formations .

Case Study: Synergistic Effects with Aminoglycosides

- Objective : To evaluate the synergistic effects of sanguinarine with aminoglycosides.

- Findings : The combination resulted in enhanced bacterial uptake of sanguinarine and improved efficacy against biofilms.

- : this compound may reduce the required dosages of aminoglycosides in clinical settings, potentially minimizing side effects .

Anticancer Activity

This compound has been extensively studied for its anticancer properties across various cancer types. It has demonstrated antiproliferative effects on numerous cancer cell lines, including prostate, breast, and colorectal cancers.

In Vitro and In Vivo Studies

- Prostate Cancer : Sanguinarine was identified as an inhibitor of survivin, a protein associated with cancer progression. It induced apoptosis in prostate cancer cells while sparing normal cells .

- Colorectal Cancer : In a rat model, sanguinarine exhibited a dose-dependent inhibition of tumor growth and enhanced apoptosis .

| Cancer Type | Effect Observed | Study Reference |

|---|---|---|

| Prostate | Inhibition of survivin; apoptosis induction | |

| Colorectal | Dose-dependent tumor growth inhibition | |

| Melanoma | Significant reduction in tumor size |

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties. Studies have shown its ability to inhibit pro-inflammatory cytokines and modulate inflammatory pathways. This suggests potential applications in treating chronic inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

- Model : LPS-induced endotoxin shock in mice.

- Outcome : Sanguinarine showed significant anti-inflammatory effects when administered via lipid nanoparticles.

- Implication : This delivery method enhances bioavailability and reduces systemic toxicity .

Angiogenesis Inhibition

Research indicates that this compound can inhibit angiogenesis, a critical factor in tumor growth and metastasis. It affects endothelial cell proliferation and migration through modulation of key signaling pathways.

Safety and Toxicology Considerations

While sanguinarine exhibits promising therapeutic effects, its potential carcinogenicity must be addressed. Studies suggest that structural modifications may enhance its safety profile without compromising efficacy . Further pharmacokinetic studies are essential to evaluate its safety in clinical applications.

Wirkmechanismus

Sanguinarine sulfate exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: It disrupts cell signaling pathways such as BCL-2, MAPKs, Akt, and NF-κB, leading to apoptosis and inhibition of tumor metastasis.

Antimicrobial Activity: It targets the Na+/K±ATPase transmembrane protein, disrupting cellular ion balance and leading to cell death.

Anti-inflammatory Activity: It modulates nuclear factor-κB and other inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Sanguinarine sulfate is part of a group of quaternary benzophenanthridine alkaloids, which also includes compounds such as chelerythrine, sanguirubine, and chelirubine . These compounds share similar biological activities but differ in their specific molecular structures and potency . For instance:

Chelerythrine: Known for its potent protein kinase C inhibition.

Sanguirubine and Chelirubine: Less abundant but exhibit similar cytotoxic activities.

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in various fields .

Biologische Aktivität

Sanguinarine sulfate is a potent alkaloid derived from the plant Sanguinaria canadensis . It exhibits a wide range of biological activities, including antimicrobial , antitumor , anti-inflammatory , and antioxidant properties. This article delves into the biological activity of this compound, supported by various studies, case analyses, and detailed research findings.

This compound's biological effects are mediated through several mechanisms:

- Induction of Apoptosis : Sanguinarine has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. This occurs via depletion of glutathione, downregulation of anti-apoptotic proteins such as Bcl-2, and activation of caspases .

- Inhibition of Tumor Growth : In vivo studies indicate that this compound can significantly reduce tumor weight and volume in animal models. For instance, treatment with sanguinarine in a DU145 prostate cancer xenograft model resulted in a marked decrease in tumor size and survivin protein expression, which is crucial for cancer cell survival .

- Regulation of Energy Metabolism : Recent research highlights sanguinarine's role in targeting the PKM2/β-catenin signaling pathway, leading to impaired aerobic glycolysis and mitochondrial bioenergetics in hepatocellular carcinoma (HCC) cells. This disruption results in energy deficits and promotes necroptosis, a form of programmed cell death .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Prostate Cancer Treatment

A study conducted on DU145 human prostate cancer cells demonstrated that this compound not only inhibited cell growth but also sensitized these cells to paclitaxel, a common chemotherapeutic agent. The treatment resulted in a significant reduction in tumor weight and survivin levels, suggesting that sanguinarine may enhance the efficacy of existing cancer therapies .

Hepatocellular Carcinoma (HCC)

In another study focusing on HCC, sanguinarine was found to inhibit tumor proliferation and metastasis while inducing necroptosis through its interaction with PKM2. This interaction diminished the aerobic glycolysis rate and disrupted mitochondrial function, highlighting its potential as a therapeutic agent for liver cancer .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies indicate that it follows a two-compartment model with rapid distribution and prolonged elimination half-lives. This profile suggests that while this compound can quickly reach target tissues, its effects can last over extended periods .

Eigenschaften

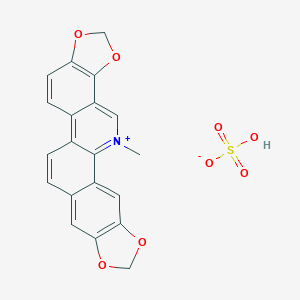

IUPAC Name |

hydrogen sulfate;24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO4.H2O4S/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;1-5(2,3)4/h2-8H,9-10H2,1H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZBWCCJLPCEQQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230057 | |

| Record name | Sanguinarine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8006-58-4 | |

| Record name | Sanguinarine, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sanguinarine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sanguinarine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.